Tricladic acid C
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Overview
Description
Tricladic acid C is a natural product found in Tricladium castaneicola with data available.
Scientific Research Applications
Antifungal and Cytotoxic Properties
- Antifungal Activity : Tricladic acid C, isolated from the aquatic hyphomycete Tricladium castaneicola, exhibits inhibitory activity against certain fungi, particularly Phytophthora sp., a plant pathogen of oomycetes. This highlights its potential application in combating plant diseases caused by fungal pathogens (Han et al., 2015).
- Cytotoxicity against Melanoma Cells : The same study noted the cytotoxicity of tricladic acid C against B16 melanoma cells, indicating potential use in cancer research, particularly for melanoma treatments (Han et al., 2015).
Structural and Synthetic Studies
- Synthesis and Structure Confirmation : A study focused on the total syntheses of tricladic acids A, B, and C from Tricladium castaneicola, which helped in confirming their structures. This research contributes to the field by providing a synthetic pathway for these compounds, which is crucial for further exploration of their applications (Heard et al., 2020).
Chemical Interactions and Properties
- Electrophilic Metal Complexes : Tricladic acid C, as a derivative of maleic anhydride, may interact with various electrophilic metal complexes. This can have implications in the field of organometallic chemistry and materials science, although direct studies on tricladic acid C in this context are not available (Goldshleger & Moravsky, 1994).
properties
Product Name |
Tricladic acid C |
---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
(2E)-2-(8-hydroxyoctylidene)-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C13H20O5/c1-10(12(15)16)11(13(17)18)8-6-4-2-3-5-7-9-14/h8,14H,1-7,9H2,(H,15,16)(H,17,18)/b11-8+ |
InChI Key |
CDMKEGLENKKMCC-DHZHZOJOSA-N |
Isomeric SMILES |
C=C(/C(=C\CCCCCCCO)/C(=O)O)C(=O)O |
Canonical SMILES |
C=C(C(=CCCCCCCCO)C(=O)O)C(=O)O |
synonyms |
tricladic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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